molecular formula C9H9NOS B13958560 6-Methyl-2-benzothiazolemethanol CAS No. 205181-84-6

6-Methyl-2-benzothiazolemethanol

Cat. No.: B13958560
CAS No.: 205181-84-6
M. Wt: 179.24 g/mol
InChI Key: CESFIMXJNNTIAG-UHFFFAOYSA-N
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Description

6-Methyl-2-benzothiazolemethanol is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by a benzothiazole ring substituted with a methyl group at the 6th position and a hydroxymethyl group at the 2nd position. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-benzothiazolemethanol can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with formaldehyde and subsequent cyclization. The reaction typically proceeds under acidic conditions, with hydrochloric acid being a common catalyst. The reaction can be summarized as follows:

    Condensation: 2-Aminobenzenethiol reacts with formaldehyde to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, microwave-assisted synthesis has been explored as a green chemistry approach to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-benzothiazolemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form 6-Methyl-2-benzothiazolemethane.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the 5th and 7th positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-Methyl-2-benzothiazolecarboxylic acid.

    Reduction: 6-Methyl-2-benzothiazolemethane.

    Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

6-Methyl-2-benzothiazolemethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its use as a precursor for the development of new pharmaceuticals, particularly in the treatment of tuberculosis and cancer.

    Industry: It is used in the production of dyes, pigments, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Methyl-2-benzothiazolemethanol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: Lacks the hydroxymethyl group, leading to different reactivity and applications.

    6-Methyl-2-benzothiazolecarboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group, affecting its solubility and reactivity.

    2-Benzothiazolemethanol: Lacks the methyl group at the 6th position, resulting in different chemical properties.

Uniqueness

6-Methyl-2-benzothiazolemethanol is unique due to the presence of both a methyl group and a hydroxymethyl group, which confer distinct chemical and biological properties

Properties

CAS No.

205181-84-6

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

(6-methyl-1,3-benzothiazol-2-yl)methanol

InChI

InChI=1S/C9H9NOS/c1-6-2-3-7-8(4-6)12-9(5-11)10-7/h2-4,11H,5H2,1H3

InChI Key

CESFIMXJNNTIAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)CO

Origin of Product

United States

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